molecular formula C15H16N2O3S2 B15113147 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B15113147
M. Wt: 336.4 g/mol
InChI Key: NULIBNIGRBSTIR-ZRDIBKRKSA-N
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Description

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic Acid is a synthetic rhodanine derivative specifically designed for antibacterial research. This compound is part of a class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, which are investigated for their activity against Gram-positive bacteria. The compound features a central rhodanine core substituted at the C-5 position with a 2-pyridylmethylene group and at the N-3 position with a hexanoic acid chain. The 2-pyridyl moiety is of particular interest due to potential intramolecular N···S electrostatic interactions, which are associated with enhanced biological activity in this chemical class. The hexanoic acid linker influences the molecule's lipophilicity, a key parameter for bioavailability and interaction with biological membranes. Primary research applications for this compound include use as a building block in medicinal chemistry and in biochemical assays to study its mechanism of action against resistant bacterial strains. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C15H16N2O3S2/c18-13(19)7-2-1-5-9-17-14(20)12(22-15(17)21)10-11-6-3-4-8-16-11/h3-4,6,8,10H,1-2,5,7,9H2,(H,18,19)/b12-10+

InChI Key

NULIBNIGRBSTIR-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with 6-bromohexanoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The pyridylmethylene group can participate in coordination with metal ions, affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Longer chains (e.g., C11 in 4d) reduce melting points compared to shorter chains (C6 in 4c), likely due to decreased crystallinity .
  • Pyridyl Position : Pyridin-2-yl derivatives exhibit stronger ASK1 inhibition (IC₅₀: 0.2 µM) and antifungal activity than pyridin-3-yl analogues, suggesting positional effects on target binding.

Analogues with Alternative Arylidene Groups

Compound Name Arylidene Group IC₅₀ (ASK1) Key Structural Features Reference
4-((5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid 4-Bromophenyl-furyl 0.2 µM Bromine enhances hydrophobic interactions
6-[(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid 4-Isopropylbenzylidene ~100,000 nM Bulky isopropyl group reduces potency
6-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid Benzimidazolyl N/A Heterocyclic substituent; untested activity

Key Observations :

  • Electron-Withdrawing Groups : Bromine in 4-bromophenyl-furyl derivatives enhances ASK1 inhibition (IC₅₀: 0.2 µM) by promoting hydrophobic and halogen bonding .
  • Steric Effects : Bulky substituents (e.g., isopropyl) drastically reduce activity, highlighting the need for planar, compact arylidene groups .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy: All analogues show strong C=O (1700–1800 cm⁻¹) and C=S (1199–1214 cm⁻¹) stretches, confirming the thiazolidinone core .
  • NMR Data : Pyridin-2-yl derivatives exhibit distinct aromatic proton shifts (δ 8.78–7.56 ppm) due to conjugation with the exocyclic double bond .
  • Crystallography: The Z-configuration and planarity of the thiazolidinone-arylidene system are conserved across analogues, as seen in X-ray structures .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid?

Methodological Answer:
The core thiazolidinone scaffold is typically synthesized via a Knoevenagel condensation between a 2-thioxothiazolidin-4-one derivative and an aldehyde (e.g., 2-pyridinecarboxaldehyde). A general protocol involves refluxing the aldehyde with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a base catalyst (2.5–3 hours), followed by precipitation and recrystallization . For the hexanoic acid side chain, esterification or alkylation steps may precede cyclization. Post-condensation, coupling reactions (e.g., nucleophilic substitution or amide bond formation) are used to attach the hexanoic acid moiety. Purity optimization often requires column chromatography or recrystallization from polar aprotic solvents.

Structural Characterization: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹, and O-H in carboxylic acid at ~2500–3300 cm⁻¹) .
  • NMR :
    • ¹H NMR : Pyridyl protons resonate at δ 7.5–8.5 ppm; thiazolidinone protons (e.g., methylene groups) appear at δ 3.0–4.5 ppm.
    • ¹³C NMR : The 4-oxo carbon appears at ~170 ppm, and the thioxo carbon at ~190 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₈N₂O₃S₂ would be ~385.08).
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate isomerism or impurities, requiring further purification or 2D NMR analysis.

Advanced Synthesis Challenge: How can researchers address low yields in the Knoevenagel condensation step?

Methodological Answer:
Low yields often arise from steric hindrance (e.g., bulky pyridyl substituents) or competing side reactions. Mitigation strategies include:

  • Solvent Optimization : Replace acetic acid with DMF or ethanol to modulate reactivity .
  • Catalyst Screening : Use piperidine or ammonium acetate instead of sodium acetate for improved regioselectivity .
  • Temperature Control : Reduce reflux time (1–2 hours) to minimize decomposition.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and yield (e.g., 80% yield in 30 minutes vs. 50% in conventional reflux) .

Biological Activity: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Antimicrobial Screening : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Enzyme Inhibition : Thiazolidinones often target tyrosine kinase or α-glucosidase; use fluorometric assays with positive controls (e.g., acarbose) .
    Note: Contradictory activity data (e.g., high MIC but strong enzyme inhibition) may reflect selective targeting rather than broad-spectrum effects.

Data Contradiction: How to resolve discrepancies between computational modeling and experimental solubility data?

Methodological Answer:

  • Re-evaluate Solvent Parameters : Adjust COSMO-RS simulations to account for hydrogen bonding (hexanoic acid’s -COOH group increases polarity) .
  • Experimental Validation : Perform phase-solubility studies in buffered solutions (pH 2–8) to assess ionization effects.
  • Co-solvency Trials : Use PEG-400 or cyclodextrins to enhance aqueous solubility if predictions underestimate experimental values .

Structure-Activity Relationship (SAR): How does the pyridylmethylene substituent influence bioactivity?

Advanced SAR Analysis:

  • Electron-Withdrawing Effects : The pyridyl group enhances electrophilicity at the thiazolidinone core, improving interactions with target enzymes (e.g., kinase ATP-binding pockets) .
  • Hydrogen Bonding : Pyridyl nitrogen acts as a H-bond acceptor, critical for antimicrobial activity (validated via MIC vs. pyridyl-free analogs) .
  • Steric Effects : Bulkier substituents (e.g., 8-quinolyl vs. 2-pyridyl) reduce solubility but increase lipophilicity, affecting membrane permeability .

Stability Issues: What strategies prevent degradation of the thioxo group during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the C=S bond .
  • Temperature Control : Keep at –20°C in anhydrous DMSO or ethanol to avoid hydrolysis.
  • pH Buffering : Formulate as a sodium salt (pH 7–8) to stabilize the thioxo moiety .

Advanced Analytical Challenge: How to differentiate between Z/E isomers in the pyridylmethylene moiety?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between pyridyl protons and thiazolidinone methylene groups to confirm geometry.
  • UV-Vis Spectroscopy : Z-isomers exhibit λₘₐₐ ~10 nm higher than E-isomers due to extended conjugation .
  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve isomers .

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